molecular formula C7H16N2 B14363634 N'-hexan-2-ylmethanimidamide CAS No. 90304-17-9

N'-hexan-2-ylmethanimidamide

Katalognummer: B14363634
CAS-Nummer: 90304-17-9
Molekulargewicht: 128.22 g/mol
InChI-Schlüssel: LDFAGVNZKCDEDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-hexan-2-ylmethanimidamide is an organic compound that belongs to the class of amides It is characterized by the presence of a hexyl group attached to the nitrogen atom of the methanimidamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-hexan-2-ylmethanimidamide typically involves the reaction of hexan-2-amine with formamide under specific conditions. The reaction can be carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the amide bond. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of N’-hexan-2-ylmethanimidamide may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity N’-hexan-2-ylmethanimidamide suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

N’-hexan-2-ylmethanimidamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert N’-hexan-2-ylmethanimidamide to its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of hexan-2-one or other oxidized derivatives.

    Reduction: Formation of hexan-2-amine.

    Substitution: Formation of various substituted amides depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N’-hexan-2-ylmethanimidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N’-hexan-2-ylmethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N’-hexan-2-ylacetamide: Similar structure but with an acetamide group instead of methanimidamide.

    N’-hexan-2-ylformamide: Contains a formamide group instead of methanimidamide.

    N’-hexan-2-ylbenzamide: Features a benzamide group, providing different chemical properties.

Uniqueness

N’-hexan-2-ylmethanimidamide is unique due to its specific structure, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

90304-17-9

Molekularformel

C7H16N2

Molekulargewicht

128.22 g/mol

IUPAC-Name

N'-hexan-2-ylmethanimidamide

InChI

InChI=1S/C7H16N2/c1-3-4-5-7(2)9-6-8/h6-7H,3-5H2,1-2H3,(H2,8,9)

InChI-Schlüssel

LDFAGVNZKCDEDU-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(C)N=CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.